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Compound of Interest

Compound Name: AMG28

Cat. No.: B10830891

Head-to-Head Comparison: AMG28 and YKL-05-
099 in Specific Assays

This guide provides a detailed, objective comparison of the biochemical and cellular activities
of two kinase inhibitors, AMG28 and YKL-05-099. The information is intended for researchers,
scientists, and drug development professionals to facilitate informed decisions in their research.

Introduction to the Compounds

AMG28 is a multi-kinase inhibitor with primary activities against Tau tubulin kinase 1 (TTBK1),
Tau tubulin kinase 2 (TTBK2), and the lipid kinase PIKfyve.[1] Its development was initially
aimed at inhibiting NF-kB inducing kinase (NIK; MAP3K14).

YKL-05-099 is an inhibitor of the Salt-Inducible Kinase (SIK) family, targeting SIK1, SIK2, and
SIK3.[2][3][4] It has been investigated for its anti-inflammatory properties and its potential in
treating conditions such as acute myeloid leukemia (AML).[5][6]

Biochemical Assays: Kinase Inhibition Profile

A direct comparison of the kinase inhibition profiles of AMG28 and YKL-05-099 reveals their
distinct selectivity.

Table 1: Biochemical IC50 Values for Primary Targets
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Compound Target IC50 (nM) Assay Type
AMG28 TTBK1 199 - 805 Biochemical

TTBK2 988 Biochemical

PIKfyve 2.2 Enzymatic

YKL-05-099 SIK1 ~10 Competitive Binding
SIK2 ~40 Cell-free

SIK3 ~30 Competitive Binding

Kinome-wide Selectivity
Kinome scan data provides a broader perspective on the selectivity of these inhibitors.
Table 2: Kinome Scan Results (Percentage of Control at 1 pM)

This table summarizes the kinases that are significantly inhibited by AMG28 at a concentration
of 1 uM, as determined by a DiscoverX KINOMEscan. Data for YKL-05-099 from a comparable
broad-panel screen was not available in the public domain. However, it is described as having
improved selectivity for SIKs over other kinases compared to its predecessor, HG-9-91-01.[6]

Compound Kinase Target Percentage of Control (%)
AMG28 PIKFYVE <1

TTBK1 8

TTBK2 12

MAP3K14 (NIK) <10

...and others <10

Note: A lower percentage of control indicates stronger inhibition.
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Cellular Assays: Functional Consequences of
Kinase Inhibition

The functional effects of AMG28 and YKL-05-099 have been evaluated in various cellular

contexts.

Table 3: Cellular Assay Performance

. AMG28 YKL-05-099
Assay Type Cell Line | System
Performance Performance
IC50 (TTBK1 Inhibition of HDAC5

Target Engagement

HEK?293 cells

NanoBRET): 11-21
pM

phosphorylation
(Ser259) in BMDMs

IC50 (TTBK2
NanoBRET): 6-13 uM

Cytokine Production

Mouse BMDCs

No data available

Potentiates I1L-10
production (EC50 =
460 nM)

Suppresses TNFaq, IL-
6, and IL-12p40

production

Cell Proliferation

MOLM-13 (AML)

No data available

Inhibits proliferation
(IC50 = 0.24 pMm)

Signaling Pathways

The distinct targets of AMG28 and YKL-05-099 result in the modulation of different signaling

pathways.
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Caption: AMG28 signaling pathway inhibition.
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Caption: YKL-05-099 signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Assays (General Protocol)

Biochemical kinase activity is commonly determined using assays that measure the
consumption of ATP, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow: ADP-Glo™ Kinase Assay
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1. Kinase Reaction: 2. Stop Reaction & Deplete ATP: 3. Convert ADP to ATP: 4. Measure Luminescence:
Kinase, Substrate, ATP, » | ADP-Glo™ Reagent is added to - . . 5 iy »_| The newly synthesized ATP is detected
and Inhibitor (AMG28 or YKL-05-099) ™ terminate the kinase reaction and g | VTSR DR (REENiS eahizl | using a luciferase/luciferin reaction
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are incubated. eliminate remaining ATP. Signal is proportional to kinase activity.

Click to download full resolution via product page
Caption: Workflow for a typical kinase inhibition assay.
Detailed Steps:

e Kinase Reaction: The kinase, its specific substrate, ATP, and varying concentrations of the
inhibitor (AMG28 or YKL-05-099) are combined in a reaction buffer and incubated at an
optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

o Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each
reaction. This terminates the kinase activity and depletes the unconsumed ATP. This step is
typically performed at room temperature for about 40 minutes.

o ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent
contains enzymes that convert the ADP generated during the kinase reaction into ATP. This
incubation is usually carried out at room temperature for 30-60 minutes.

e Luminescence Detection: The newly synthesized ATP is quantified by measuring the light
output from a luciferase reaction using a luminometer. The luminescent signal is inversely
proportional to the activity of the kinase inhibitor. IC50 values are then calculated from the
dose-response curves.

Cellular Proliferation Assay (General Protocol)

The effect of the inhibitors on cell viability and proliferation is often assessed using the
CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow: CellTiter-Glo® Assay
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1. Cell Plating & Treatment: 2. Incubation: 3. Reagent Addition: 4. Signal Measurement:
Cells (e.g., MOLM-13) are seeded in .y The plates are incubated for a » | Asingle reagent (CellTiter-Glo®) is »_| The amount of ATP, which correlates
multi-well plates and treated with = specified period (e.g., 72 hours) " added to each well, causing cell lysis = with the number of viable cells, is
varying concentrations of the inhibitor. to allow the inhibitor to exert its effect. and releasing ATP. quantified by measuring luminescence.
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Caption: Workflow for a cell viability and proliferation assay.
Detailed Steps:

o Cell Seeding and Treatment: Cells are seeded into opaque-walled multi-well plates at a
predetermined density. They are then treated with a range of concentrations of the test
compound (AMG28 or YKL-05-099) or a vehicle control.

¢ Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5%
CO2) for a duration appropriate for the cell type and the expected effect of the compound
(typically 24 to 72 hours).

» Reagent Addition and Lysis: After incubation, the plates are equilibrated to room
temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in
each well is added. The plate is then mixed on an orbital shaker for a few minutes to induce
cell lysis.

» Signal Stabilization and Measurement: The plate is incubated at room temperature for
approximately 10 minutes to stabilize the luminescent signal. The luminescence, which is
proportional to the amount of ATP and thus the number of viable cells, is then read using a
luminometer. IC50 values for cell proliferation inhibition are determined from the resulting
dose-response curves.

Western Blot for Phosphorylated HDACS5 (General
Protocol)

To assess the inhibition of SIK activity in a cellular context, the phosphorylation status of its
substrate, HDACS5, can be analyzed by Western blotting.

Detailed Steps:
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e Cell Treatment and Lysis: Cells (e.g., bone marrow-derived macrophages) are treated with
YKL-05-099 for a specified time. After treatment, the cells are washed with ice-cold PBS and
lysed in a buffer containing protease and phosphatase inhibitors to preserve the
phosphorylation state of proteins.

o Protein Quantification: The total protein concentration in each cell lysate is determined using
a standard protein assay, such as the BCA assay, to ensure equal loading of samples.

o SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated
by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The
separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

e Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
incubated with a primary antibody specific for phosphorylated HDACS5 (e.g., anti-pHDAC5
Ser259). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody that recognizes the primary antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection reagent and an imaging system. The intensity of the bands corresponding to
phosphorylated HDACS is quantified and normalized to a loading control (e.g., total HDAC5
or a housekeeping protein like -actin) to determine the effect of the inhibitor.

Conclusion

AMG28 and YKL-05-099 are potent kinase inhibitors with distinct target profiles and cellular
activities. AMG28 demonstrates potent inhibition of TTBK1/2 and PIKfyve, suggesting its utility
in research areas related to neurodegenerative diseases and intracellular trafficking. YKL-05-
099 is a selective inhibitor of the SIK family of kinases, with demonstrated effects on immune
cell function and cancer cell proliferation, making it a valuable tool for studying inflammation
and oncology. The choice between these two compounds will depend on the specific kinase
and cellular pathway of interest to the researcher. The provided assay protocols offer a
foundation for the in-house evaluation and comparison of these and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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